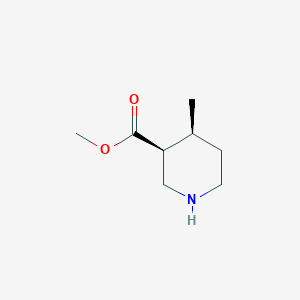

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S,4S)-4-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222865 | |

| Record name | rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-68-4 | |

| Record name | rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Conditions:

-

Catalyst : Rhodium(I) bis(1,5-cyclooctadiene) trifluoromethanesulfonate

-

Ligand : Josiphos SL-J009-1 or analogs

-

Solvent : Trifluoroethanol or methanol

-

Pressure : 3.5–5.0 bar H₂

-

Temperature : 30–50°C

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 82–87% |

| Enantiomeric Excess (ee) | 82.9% (3S,4S isomer) |

| Diastereomeric Ratio (dr) | 182.9 (cis:trans) |

This method achieves high stereoselectivity but requires expensive catalysts and strict inert conditions.

Reductive Amination of Piperidine Ketones

US11332435B2 and CN102887854B describe reductive amination of 4-methylpiperidin-3-one derivatives. The ketone intermediate is treated with methylamine and a reducing agent (e.g., sodium cyanoborohydride) in methanol or ethanol.

Protocol:

-

Substrate : 4-Methylpiperidin-3-one

-

Amine Source : Methylamine hydrochloride

-

Reducing Agent : NaBH₃CN

-

Solvent : Methanol, 0°C to RT

-

Reaction Time : 12–24 hours

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity | ≥95% (HPLC) |

| dr | 93:7 (cis:trans) |

This approach is cost-effective but less stereoselective, requiring subsequent chiral resolution.

Epoxide Ring-Opening with Azide Nucleophiles

A third route, from AN EFFICIENT AND ALTERNATIVE METHOD FOR SYNTHESIS OF TOFACITINIB , involves epoxidation of 1-benzyl-4-methyl-3,4-epoxypiperidine followed by azide ring-opening and Staudinger reduction.

Steps:

-

Epoxidation : m-CPBA in dichloromethane at 0–5°C.

-

Azide Ring-Opening : Sodium azide in acetic acid/water, 85% yield.

-

Staudinger Reaction : Triphenylphosphine in toluene, 100°C, 10 hours.

Outcomes:

| Step | Yield |

|---|---|

| Epoxidation | 85–90% |

| Azide Ring-Opening | 85% |

| Staudinger Reduction | 78% |

This method avoids transition metals but involves hazardous azide intermediates.

Comparison of Methodologies

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 82–87% | 82.9 | High | Industrial |

| Reductive Amination | 68–75% | N/A | Low | Lab-scale |

| Epoxide Ring-Opening | 78% | N/A | Moderate | Pilot-scale |

Stereochemical Control Challenges

Achieving the (3S,4S) configuration demands precise control:

-

Catalyst Choice : Rhodium-Josiphos systems favor cis-diastereomers.

-

Solvent Effects : Polar aprotic solvents (e.g., trifluoroethanol) enhance ee by stabilizing transition states.

Industrial-Scale Optimization

CN103664743A and WO2004043921A1 highlight process improvements:

-

In Situ Protection : tert-Butyloxycarbonyl (Boc) groups prevent side reactions during hydrogenation.

-

One-Pot Reactions : Combining hydrogenation and cyclization steps reduces purification needs.

Analytical Characterization

Critical quality attributes include:

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using various oxidizing agents.

Reduction: Reduction reactions often involve hydrogenation using metal catalysts.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines.

Scientific Research Applications

Chemistry

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate serves as an important building block in organic synthesis. It is used to create more complex molecules for various applications in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of piperidine derivatives. |

| Reaction Medium | Acts as a solvent or reagent in chemical reactions. |

Biology

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology and oncology.

GABA Transport Inhibition

Studies have shown that this compound can inhibit GABA transporters, leading to increased synaptic levels of GABA. This mechanism is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders.

Anticancer Activity

Emerging research highlights the potential anticancer properties of piperidine derivatives. For instance, certain studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines .

| Biological Activity | Mechanism |

|---|---|

| GABA Transport Inhibition | Increases GABA levels, potentially alleviating symptoms of anxiety and epilepsy. |

| Anticancer Effects | Induces apoptosis in cancer cells; effective against hypopharyngeal tumors. |

Case Study 1: Neuropharmacological Applications

A study investigated the effects of this compound on GABA transporters. The results indicated a significant inhibition of mGAT4 transporters, suggesting its potential use in treating conditions like epilepsy.

Case Study 2: Anticancer Research

Research conducted on hypopharyngeal tumor cells showed that piperidine derivatives could induce cell death more effectively than standard chemotherapy agents like bleomycin. This positions this compound as a promising candidate for further anticancer drug development .

Summary of Findings

The applications of this compound span across multiple domains:

- Medicinal Chemistry : As a precursor for drug development.

- Biochemical Research : Investigating neurotransmitter interactions.

- Pharmaceutical Industry : Synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemical Impact

Table 1: Structural and Stereochemical Comparison

*Calculated based on analogous compounds.

Key Observations :

- Steric and Electronic Effects: The phenyl group in (3R,4R)-Methyl 4-Phenylpiperidine-3-carboxylate () introduces aromaticity, increasing molecular weight and hydrophobicity compared to the methyl-substituted target compound.

- Ring Size : Pyrrolidine derivatives () exhibit greater ring strain due to their five-membered structure, which can alter reactivity and conformational flexibility compared to piperidines .

- Functional Groups : The methyl ester in the target compound enhances lipophilicity, whereas carboxylic acid derivatives () are more polar, influencing solubility and bioavailability .

Table 2: Physicochemical Properties

Key Observations :

Biological Activity

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate, also known by its CAS number 1009376-69-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical properties of this compound are essential for understanding its biological interactions. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Purity | 97% |

| IUPAC Name | methyl (3S,4S)-4-methylpiperidine-3-carboxylate |

| SMILES | COC(=O)[C@@H]1CNCC[C@@H]1C |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound's piperidine structure allows it to serve as a building block for more complex molecules that may exhibit enhanced biological activity.

Interaction with Biological Targets

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : The compound's structure suggests it may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting behavioral outcomes.

Antibacterial Activity

Recent studies have shown that derivatives of piperidine compounds, including this compound, exhibit significant antibacterial properties. For instance:

- Tested Strains : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The presence of the methyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound:

- Log P Value : Indicates good lipophilicity conducive to oral bioavailability.

- Toxicity Assessments : Preliminary assessments suggest a need for further studies to evaluate the safety profile in vivo.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study assessed the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition against common bacterial strains.

- Pharmacological Investigations : Investigations into the pharmacological properties revealed that this compound could serve as a potential candidate for developing new antibiotics or therapeutic agents targeting specific diseases.

Q & A

Q. What are the typical synthetic strategies for preparing (3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate, and how is stereochemical control achieved during synthesis?

- Methodological Answer: The compound can be synthesized via stereoselective routes starting from chiral precursors. For example, (S)-piperidine-2-carboxylic acid methyl ester derivatives can undergo alkylation or condensation reactions with appropriate electrophiles under controlled conditions. Stereochemical integrity is maintained using asymmetric catalysis (e.g., chiral phase-transfer catalysts) or protecting groups (e.g., tert-butoxycarbonyl, tosyl) to prevent racemization . Reaction conditions such as low temperature (-20°C to 0°C), anhydrous solvents (e.g., THF, DMF), and inert atmospheres (N₂/Ar) are critical. Post-reaction purification via flash chromatography or recrystallization ensures enantiomeric purity .

Q. Which analytical techniques are essential for verifying the structure and enantiomeric purity of this compound?

- Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention times and peak areas confirm purity (>98% ee) .

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃) identifies key stereochemical features. For example, vicinal coupling constants (J = 2–4 Hz in piperidine rings) and NOESY correlations (e.g., H-3/H-4 axial protons) validate the (3S,4S) configuration .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 200.1284) .

Advanced Questions

Q. In cases where X-ray crystallography and NMR spectroscopy yield conflicting stereochemical assignments, what methodological approaches should be taken to resolve the discrepancy?

- Methodological Answer:

- Cross-Validation : Perform vibrational circular dichroism (VCD) to compare experimental and computed spectra. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s conformation and predict VCD signals .

- Crystal Packing Analysis : Re-examine X-ray data for solvent inclusion or lattice distortions that may skew bond angles. Use software like Mercury to visualize intermolecular interactions .

- Dynamic NMR : Conduct variable-temperature NMR to detect conformational equilibria that might obscure NOE signals. For example, coalescence temperatures (e.g., 250–300 K) reveal slow ring-flipping in piperidines .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound, and what are the limitations of these predictions?

- Methodological Answer:

- LogP/LogD Prediction : Tools like MarvinSketch or ACD/Labs calculate partition coefficients (LogP ≈ 1.8) and distribution coefficients (LogD ≈ 1.5 at pH 7.4). Compare with experimental shake-flask/HPLC data (e.g., LogD = 1.6 ± 0.1) .

- Solubility : Use COSMO-RS to estimate aqueous solubility (e.g., 0.2 mg/mL). Discrepancies arise due to ionization (pKa ≈ 8.5 for the piperidine nitrogen) or polymorphic forms .

- Limitations : Computational models may underestimate membrane permeability (e.g., BBB penetration) due to simplified lipid bilayer representations. Validate with PAMPA assays .

Q. What methodological considerations are critical when designing a catalytic asymmetric synthesis of this compound to minimize diastereomer formation?

- Methodological Answer:

- Catalyst Optimization : Screen chiral catalysts (e.g., Cinchona alkaloids, BINOL-phosphates) for enantioselectivity. Kinetic resolution (e.g., KR = 10:1) is achieved with 5 mol% catalyst loading in toluene at -40°C .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance transition-state organization. Additives like Mg(OTf)₂ improve catalyst turnover .

- In Situ Monitoring : Use FTIR or ReactIR to track reaction progress and adjust conditions (e.g., quenching before byproduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.